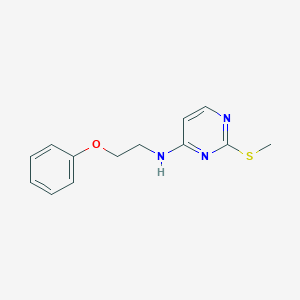![molecular formula C17H20ClN3O3 B6458728 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2549031-93-6](/img/structure/B6458728.png)
5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole, also known as 5-chloro-2-morpholin-4-yl-1,3-benzoxazole (CMBO), is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. CMBO is a nitrogen-containing heterocycle with a substituted benzoxazole ring system. Its chemical structure is characterized by a five-membered ring containing three nitrogen atoms and two oxygen atoms. CMBO is a colorless solid with a molar mass of 221.64 g/mol.
科学的研究の応用
CMBO has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as antifungal agents, anti-inflammatory agents, and anticancer agents. CMBO has also been used as a building block for the synthesis of other heterocyclic compounds. It has been found to possess a wide range of biological activities such as antiviral, antifungal, and antineoplastic activities.
作用機序
The mechanism of action of CMBO is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, CMBO is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
CMBO has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antineoplastic activities. In addition, it has been found to possess antiviral and antifungal activities. CMBO has also been found to possess antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
CMBO is a relatively easy compound to synthesize and is readily available. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that CMBO is a relatively new compound and its exact mechanism of action is not fully understood. Therefore, caution should be exercised when using CMBO in laboratory experiments.
将来の方向性
The potential applications of CMBO are still being explored. Some of the possible future directions for research include further studies on its mechanism of action, the development of more effective derivatives, and the exploration of its potential applications in the treatment of various diseases. In addition, further studies are needed to better understand the biochemical and physiological effects of CMBO. Finally, further research should be conducted to determine the safety and efficacy of CMBO in humans.
合成法
CMBO can be synthesized by reacting piperidine-1-carboxylic acid with 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazoleethoxy-1,3-benzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is heated to a temperature of around 100°C. The reaction is complete when the reaction mixture is cooled to room temperature. The resulting product is a white solid that is purified by recrystallization from ethanol.
特性
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-4-5-14-13(10-12)19-17(24-14)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCDWOGVBLICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)
![4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6458695.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)
![1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458718.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458724.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)

![8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458739.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458740.png)